

The Human Metabolic Landscape of Phenanthrene: A Technical Guide

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Compound of Interest

Compound Name: *Phenanthrene-2,9-diol*

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Introduction

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant and a constituent of various commercial products. While not classified as a human carcinogen, its metabolism is of significant interest to researchers and toxicologists. Phenanthrene serves as a valuable non-carcinogenic model for understanding the metabolic activation and detoxification pathways of more potent carcinogenic PAHs, such as benzo[a]pyrene, due to structural similarities in their metabolic routes. This technical guide provides an in-depth overview of the known human metabolites of phenanthrene compounds, detailing the enzymatic pathways involved, quantitative data on metabolite levels, and the experimental protocols for their analysis.

Metabolic Pathways of Phenanthrene in Humans

The biotransformation of phenanthrene in humans is a complex process primarily occurring in the liver, involving a series of enzymatic reactions categorized into Phase I and Phase II metabolism. The primary goal of these reactions is to increase the water solubility of the lipophilic phenanthrene molecule, facilitating its excretion from the body.

Phase I Metabolism: Functionalization

Phase I metabolism introduces or exposes functional groups on the phenanthrene ring structure, primarily through oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme superfamily. Key CYP isozymes involved in phenanthrene metabolism include CYP1A1, CYP1A2, CYP1B1, and CYP3A4. These enzymes convert phenanthrene into several reactive intermediates and metabolites:

- **Epoxides:** The initial oxidation of phenanthrene by CYPs forms phenanthrene epoxides at different positions on the aromatic rings (e.g., phenanthrene-1,2-oxide, phenanthrene-3,4-oxide, and phenanthrene-9,10-oxide).
- **Dihydrodiols:** These epoxides can be hydrolyzed by epoxide hydrolase (EH) to form trans-dihydrodiols, such as phenanthrene-1,2-dihydrodiol, phenanthrene-3,4-dihydrodiol, and phenanthrene-9,10-dihydrodiol.
- **Phenols (Phenanthrols):** Phenanthrene can also be directly hydroxylated by CYPs to form various phenanthrol isomers (e.g., 1-hydroxyphenanthrene, 2-hydroxyphenanthrene, 3-hydroxyphenanthrene, 4-hydroxyphenanthrene, and 9-hydroxyphenanthrene).
- **Diol Epoxides:** The dihydrodiols can undergo a second round of epoxidation by CYPs to form highly reactive diol epoxides. The formation of a "bay-region" diol epoxide is a critical step in the metabolic activation of many carcinogenic PAHs.
- **Tetraols:** Diol epoxides are subsequently hydrolyzed by epoxide hydrolase to form tetrahydro-tetrols (tetraols), such as r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (trans, anti-PheT).
- **Ortho-Quinones:** Dihydrodiols can also be oxidized by dihydrodiol dehydrogenases (DD) and aldo-keto reductases (AKRs) to form catechols, which are unstable and readily auto-oxidize to form ortho-quinones (e.g., phenanthrene-1,2-dione and phenanthrene-3,4-dione). These quinones are redox-active and can generate reactive oxygen species (ROS), contributing to oxidative stress.^[1]

Phase II Metabolism: Conjugation

The functionalized metabolites from Phase I are then conjugated with endogenous hydrophilic molecules in Phase II reactions to further increase their water solubility and facilitate their

excretion in urine and feces. The primary conjugation reactions for phenanthrene metabolites include:

- **Glucuronidation:** Catalyzed by UDP-glucuronosyltransferases (UGTs), this process adds a glucuronic acid moiety to hydroxylated metabolites.
- **Sulfation:** Sulfotransferases (SULTs) catalyze the addition of a sulfonate group to hydroxylated metabolites.
- **Glutathione Conjugation:** Glutathione S-transferases (GSTs) conjugate reactive intermediates like epoxides with glutathione, leading to the formation of mercapturic acids which are excreted in urine.

Signaling Pathways Involved in Phenanthrene Metabolism

The metabolism of phenanthrene is tightly regulated by cellular signaling pathways that sense the presence of xenobiotics and orchestrate an adaptive response.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

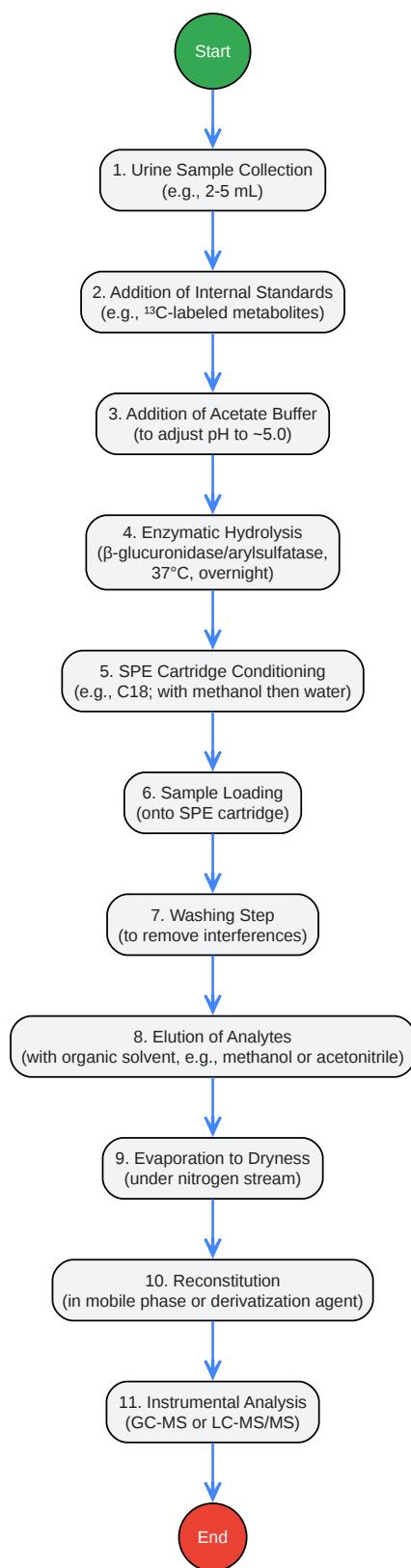
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in regulating the expression of many xenobiotic-metabolizing enzymes, including several CYP1 family members (CYP1A1, CYP1A2, and CYP1B1).

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Upon entering the cell, phenanthrene binds to the cytosolic AhR, which is complexed with heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and Src kinase. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, upregulating their transcription. This leads to an increased production of Phase I and Phase II enzymes involved in phenanthrene metabolism.

Nrf2 Signaling Pathway

The formation of reactive metabolites, such as ortho-quinones, during phenanthrene metabolism can lead to oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the primary cellular defense mechanism against oxidative stress.

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